molecular formula C15H12ClN B3359436 1-(4-Chlorobenzyl)-1h-indole CAS No. 85607-00-7

1-(4-Chlorobenzyl)-1h-indole

Cat. No.: B3359436
CAS No.: 85607-00-7
M. Wt: 241.71 g/mol
InChI Key: XWHLRMOIAGSFJN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a 4-chlorobenzyl group attached to the indole nucleus enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-1H-indole can be synthesized through several methods. One efficient method involves the Claisen–Schmidt condensation reaction. This reaction can be carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature. The reaction yields the desired product in good yields under mild conditions . Another method involves the use of ultrasound-assisted Claisen–Schmidt condensation, which offers the advantage of avoiding environmentally hazardous solvents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole derivatives with reduced functional groups.

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorobenzyl)-1H-indole is unique due to its indole nucleus, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHLRMOIAGSFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359516
Record name 1-(4-chlorobenzyl)-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85607-00-7
Record name 1-(4-chlorobenzyl)-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 11.72 g (0.1 mole) of indole, 17.71 g (0.11 mole) of 4-chlorobenzyl chloride, 33 g (0.5 mole) of 85% KOH, 14 mL of H2O, 2.5 g (2.5 mmoles) of PEG-1000 and 100 mL of toluene was stirred and heated at 55°-65° for 22 hours. After cooling to room temperature, 50 mL of H2O was added. The layers were separated. The aqueous layer was extracted with 100 mL of toluene. The combined organic phases were washed with 2N HCl (2×50 mL), H2O (2×50 mL), and 50 mL of brine and dried over MgSO4. Evaporation of the solvent left 29 g of orange-brown oil. The oil was chromatographed on a 1100 g column of silica gel. The column was eluted with 1:1 CH2Cl2 -Skellysolve B and 200 mL fractions were collected. The fractions were assayed by silica gel tlc (1×4") (25% CH2Cl2 -Skellysolve B). Fractions 12-19 were combined giving 23.11 g of crude product as a pink oil The oil was chromatographed on a 1100 g column of silica gel. The column was eluted with 25% CH2Cl2 -Skellysolve B and 200 mL fractions were collected. The fractions were assayed as before. Fractions 20-30 were combined giving 20.33 g (84%) of 1-(4-chlorobenzyl)indole as a yellow oil.
Quantity
11.72 g
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17.71 g
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33 g
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PEG-1000
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2.5 g
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reactant
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100 mL
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solvent
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14 mL
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solvent
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 5.86 g (0.05 mol) of indole in 25 ml of DMSO is added to a mixture of 1.32 g of sodium hydroxide (0.055 mol, suspension in mineral oil) in 50 ml of dimethyl sulfoxide. The mixture is heated at 60° C. for 1.3 hours and then allowed to cool, and 17.7 g (0.11 mol) of 4-chlorobenzyl chloride are added dropwise. The solution is heated at 60° C., allowed to stand overnight and then poured with stirring into 200 ml of water. The mixture is extracted repeatedly with a total of 75 ml of CH2Cl2, the organic phase is dried with anhydrous sodium sulfate and filtered and the filtrate is concentrated under reduced pressure.
Quantity
5.86 g
Type
reactant
Reaction Step One
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1.32 g
Type
reactant
Reaction Step One
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Quantity
25 mL
Type
solvent
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50 mL
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solvent
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17.7 g
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reactant
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200 mL
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reactant
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Synthesis routes and methods IV

Procedure details

A solution of 5.86 g (0.05 mol) of indole in 25 ml of DMSO is added to a mixture of 1.32 g of sodium hydride (0.055 mol, mineral oil suspension) in 50 ml of dimethyl sulfoxide. The resultant mixture is heated at 60° C. for 1.3 hours; after that, it is allowed to cool down and 17.7 g (0.11 mol) of 4-chlorobenzyl chloride are added dropwise. The solution is heated to 60° C. and allowed to stand overnight; it is then poured into 200 ml of water while stirring. This mixture is extracted several times with a total of 75 ml of CH2Cl2, after which the organic phase is dried with anhydrous sodium sulfate and filtered and the filtrate is evaporated in vacuo.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
1.32 g
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reactant
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25 mL
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solvent
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50 mL
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solvent
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resultant mixture
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0 (± 1) mol
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17.7 g
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reactant
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200 mL
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reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorobenzyl)-1h-indole
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